![molecular formula C20H13ClN6O2S B2581459 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-61-3](/img/structure/B2581459.png)
1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H13ClN6O2S and its molecular weight is 436.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research on analogs and derivatives related to this compound focuses on the synthesis of novel heterocyclic compounds with potential biological activities. For example, studies on triazole derivatives, such as those by Palkar et al. (2017), explore their design, synthesis, and quantitative structure-activity relationship (QSAR) studies, indicating their promising antibacterial activity against specific bacterial strains. This suggests that compounds with similar structures may also possess significant biological activities, warranting further investigation (Palkar et al., 2017).
Chemical Synthesis Techniques
The chemical synthesis of complex molecules often involves innovative techniques to improve efficiency and yield. Boeini and Najafabadi (2009) demonstrated the efficient synthesis of benzazoles in aqueous media, a method that could be applicable to the synthesis of complex molecules like the one , by offering a greener, more sustainable approach to chemical synthesis (Boeini & Najafabadi, 2009).
Pharmacological Properties
Compounds incorporating structures like triazoles and thiazoles have been reported to exhibit valuable pharmacological properties. For instance, triazole derivatives have shown anti-convulsive activity, which could be useful for the treatment of epilepsy and related disorders. Such findings indicate the potential of the subject compound for pharmacological applications, particularly in the development of new therapeutic agents (Shelton, 1981).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of heterocyclic compounds is a significant area of interest. New derivatives synthesized from imidazothiazole skeletons have been investigated for their anti-inflammatory and analgesic activities, showcasing the therapeutic potential of such compounds. This highlights the relevance of exploring the biological activities of the compound , as it may lead to the discovery of new, potent antimicrobial and antifungal agents (Can et al., 2021).
properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6O2S/c1-11-17(19(28)23-20-22-8-9-30-20)24-26-27(11)14-6-7-16-15(10-14)18(29-25-16)12-2-4-13(21)5-3-12/h2-10H,1H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINFGAGNRKPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.